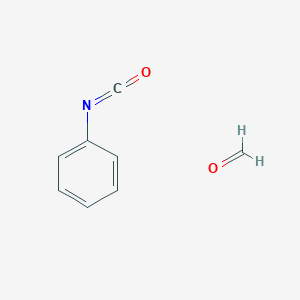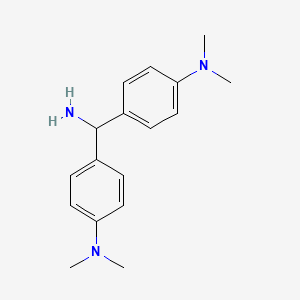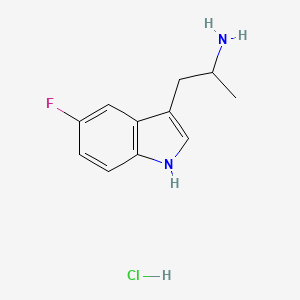
5-Fluoro-alpha-methyltryptamine hydrochloride
Overview
Description
5-Fluoro-α-methyltryptamine (5-Fluoro-αMT, 5F-AMT), also known as PAL-544, is a putative stimulant, entactogen, and psychedelic tryptamine derivative related to α-methyltryptamine (αMT) . It has been found to act as a well-balanced serotonin-norepinephrine-dopamine releasing agent , a 5-HT 2A receptor agonist , and a potent and specific MAO-A inhibitor .
Molecular Structure Analysis
The linear formula of 5-Fluoro-α-methyltryptamine hydrochloride is C11H13N2F · HCl . The molecular weight is 228.69 . The structure includes a tryptamine backbone, with a fluorine atom attached to the 5 position of the indole ring .Physical And Chemical Properties Analysis
The storage temperature for 5-Fluoro-α-methyltryptamine hydrochloride is -20°C . The compound’s SMILES string, which represents its structural formula, is Cl.CC(N)Cc1c[nH]c2ccc(F)cc12 .Scientific Research Applications
Neuropharmacological Studies
Role in 5-HT Receptor-Mediated Responses : 5-Fluoro-alpha-methyltryptamine (5-FMT) has been studied for its effects on the 5-HT receptor system. It induces a head-twitch response in mice, which is a behavioral indicator of 5-HT2A receptor activation. This response is linked to the selective inhibition of monoamine oxidase A (MAO-A) activity in the brain, suggesting a role in central serotonergic neuron activity (Tadano et al., 1995).
Monoamine Oxidase Inhibition : 5-FMT exhibits significant inhibition of MAO-A, an enzyme involved in the breakdown of serotonin and other monoamines. This selective inhibition indicates potential applications in studying serotonergic systems in the brain (Kim et al., 1991).
MAO-A Selectivity Studies : Further clarification of its selective inhibitory properties on MAO-A has been provided, demonstrating a significant preference for MAO-A over MAO-B. This characteristic makes 5-FMT a valuable compound for in vivo studies related to MAO-A activity (Kinemuchi et al., 1988).
Neurochemical Effects
Effects on Serotonin Synthesis and Degradation : Alpha-methyltryptophan, a related compound, affects the synthesis and degradation of serotonin in the brain, indicating the potential of 5-FMT to influence serotonin levels. This has implications for understanding the role of serotonin in various physiological and neurological processes (Roberge et al., 1972).
Peripheral 5-HT Receptors : Studies on peripheral 5-HT receptors, which may be influenced by compounds like 5-FMT, highlight their diverse roles in neuronal activities across the mammalian peripheral nervous system. This can provide insights into the peripheral actions of serotonergic agents (Fozard, 1984).
Behavioural Effects and Serotonin Neurons : Alpha-methyltryptamine, similar to 5-FMT, influences behavioral responses in rats, suggesting roles in serotonergic and dopaminergic systems. Such findings may help understand how 5-FMT and similar compounds affect behavior and neurotransmitter systems (Marsden, 1980).
Additional Research Perspectives
Neurotransmitter Receptor Studies : The study of neurotransmitter receptors, including those affected by 5-FMT, offers insights into complex neurochemical interactions and the potential therapeutic applications of modulating these receptors (Vickers et al., 2001).
Astrocyte Research : Research on astrocytes, a type of glial cell in the brain, has shown that 5-HT2B receptors, which could be influenced by compounds like 5-FMT, play a role in calcium signaling in the brain. This contributes to our understanding of astrocyte functions and their interactions with neurotransmitters (Sanden et al., 2000).
Ocular Hypotensive Response : 5-HT receptor ligands, including 5-FMT derivatives, have been evaluated for their effects on intraocular pressure, offering potential insights into treatments for ocular conditions like glaucoma (May et al., 2003).
Analytical Characterization in Drug Research : The analytical characterization of N,N-dialkyltryptamines, including derivatives of 5-FMT, is crucial for understanding their pharmacological and toxicological properties. This information is vital for both clinical and non-clinical research on these compounds (Brandt et al., 2017).
Binding Properties at 5-HT2 Receptors : Studies on the binding properties of indolylalkylamines at 5-HT2 receptors, including those similar to 5-FMT, provide valuable data on receptor interactions, crucial for developing new therapeutic agents (Glennon et al., 1990).
Tryptamines in Psychotropic Research : Tryptamines like 5-FMT are significant in psychotropic research due to their ability to produce profound changes in perception and mood. Understanding their pharmacological and toxicological effects is essential in assessing their potential risks and therapeutic benefits (Araújo et al., 2015).
Biogenic Amines in the Lungs : Research on biogenic amines like 5-hydroxytryptamine in the lungs, which are similar in action to 5-FMT, helps in understanding pulmonary functions and potential respiratory therapeutic targets (Sadavongvivad, 1970).
Fluorescence Studies of Indoles : The fluorescence characteristics of protonated forms of serotonin and related indoles, like 5-FMT, provide insights into their chemical properties and potential applications in analytical methodologies (Chen, 1968).
properties
IUPAC Name |
1-(5-fluoro-1H-indol-3-yl)propan-2-amine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13FN2.ClH/c1-7(13)4-8-6-14-11-3-2-9(12)5-10(8)11;/h2-3,5-7,14H,4,13H2,1H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RVHBLKWBRZWGLS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CC1=CNC2=C1C=C(C=C2)F)N.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14ClFN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50915079 | |
| Record name | 1-(5-Fluoro-1H-indol-3-yl)propan-2-amine--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50915079 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
228.69 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-Fluoro-alpha-methyltryptamine hydrochloride | |
CAS RN |
95173-09-4 | |
| Record name | 1-(5-Fluoro-1H-indol-3-yl)propan-2-amine--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50915079 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



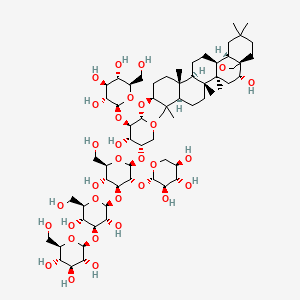
![3-(3,5-Dimethylphenyl)-1-[1-(7-methoxy-2-benzofuranyl)ethyl]-1-[3-(4-morpholinyl)propyl]thiourea](/img/structure/B1256714.png)
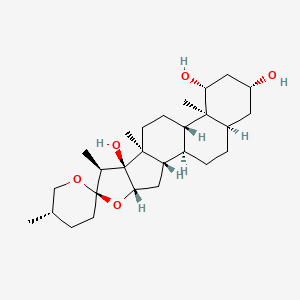
![(2S)-2-[[oxo-[5-[oxo-[(phenylmethyl)amino]methyl]-1H-imidazol-4-yl]methyl]amino]-3-phenylpropanoic acid (phenylmethyl) ester](/img/structure/B1256716.png)
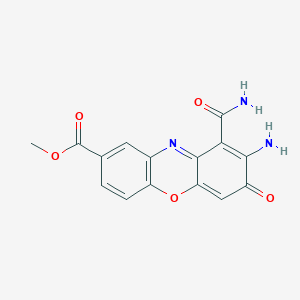

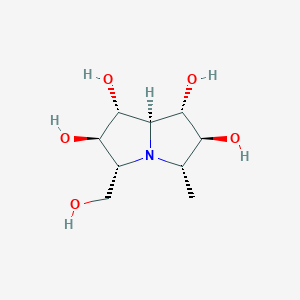
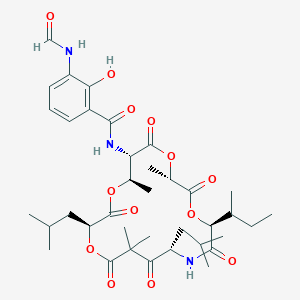
![N-[4-[[2-methoxy-5-[4-oxo-3-(phenylmethyl)-2-quinazolinyl]phenyl]methoxy]phenyl]acetamide](/img/structure/B1256722.png)
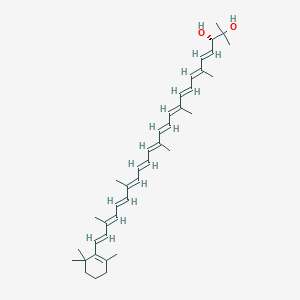

![(2S,4R)-N-(1H-benzimidazol-2-ylmethyl)-4-cyclohexyl-2-[[4-(hydroxymethyl)phenyl]methoxy]-3,4-dihydro-2H-pyran-6-carboxamide](/img/structure/B1256729.png)
